Nigricanoside A

Description

Properties

CAS No. |

941319-64-8 |

|---|---|

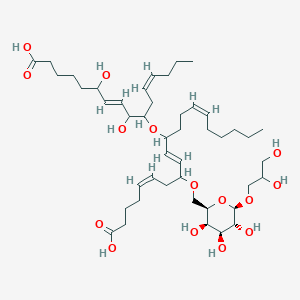

Molecular Formula |

C45H76O15 |

Molecular Weight |

857.1 g/mol |

IUPAC Name |

(5Z,9E,14Z)-11-[(4Z,9E)-15-carboxy-8,11-dihydroxypentadeca-4,9-dien-7-yl]oxy-8-[[(2R,3R,4S,5R,6R)-6-(2,3-dihydroxypropoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]icosa-5,9,14-trienoic acid |

InChI |

InChI=1S/C45H76O15/c1-3-5-7-9-10-11-15-22-36(59-38(23-16-8-6-4-2)37(49)29-26-33(47)20-18-19-25-41(52)53)28-27-35(21-14-12-13-17-24-40(50)51)57-32-39-42(54)43(55)44(56)45(60-39)58-31-34(48)30-46/h8,10-12,14,16,26-29,33-39,42-49,54-56H,3-7,9,13,15,17-25,30-32H2,1-2H3,(H,50,51)(H,52,53)/b11-10-,14-12-,16-8-,28-27+,29-26+/t33?,34?,35?,36?,37?,38?,39-,42+,43+,44-,45-/m1/s1 |

InChI Key |

JVTCDDPWURIBFS-AIBKHICLSA-N |

SMILES |

CCCCCC=CCCC(C=CC(CC=CCCCC(=O)O)OCC1C(C(C(C(O1)OCC(CO)O)O)O)O)OC(CC=CCCC)C(C=CC(CCCCC(=O)O)O)O |

Isomeric SMILES |

CCCCC/C=C\CCC(/C=C/C(C/C=C\CCCC(=O)O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)OC(C/C=C\CCC)C(/C=C/C(CCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC=CCCC(C=CC(CC=CCCCC(=O)O)OCC1C(C(C(C(O1)OCC(CO)O)O)O)O)OC(CC=CCCC)C(C=CC(CCCCC(=O)O)O)O |

Synonyms |

nigricanoside A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Nigricanoside a

Initial Structural Assignment and Challenges

The initial investigation into the structure of Nigricanoside A was a formidable task due to the compound's scarcity and complex nature. rsc.orgsemanticscholar.org Early studies successfully outlined the basic framework but were fraught with ambiguities, particularly concerning its stereochemistry. rsc.org

Planar Structure Elucidation

The planar structure of this compound was first proposed based on extensive analysis of spectroscopic data. jst.go.jp This initial framework identified the connectivity of the primary subunits, revealing a novel molecular scaffold. However, the determination was far from straightforward, as the molecule's non-planar nature, a consequence of sp3 hybridized carbons, introduced significant complexity. quora.com The elucidation of the planar structure laid the groundwork for subsequent, more detailed stereochemical investigations. The planar structure was primarily elucidated through a combination of mass spectrometry and various NMR spectroscopic analyses. nih.gov

Subunit Composition: Fatty Acids, Galactose, and Glycerol (B35011)

This compound is a glycoglycerolipid composed of four main structural domains: a 16-carbon fatty acid, a 20-carbon fatty acid, a galactose moiety, and a glycerol unit. semanticscholar.orgrsc.org This composition is reminiscent of monogalactosyldiacylglycerols, which are common in algae. semanticscholar.org However, the way these subunits are interconnected in this compound is highly unusual. The identification of these core components was a crucial first step, achieved through detailed analysis of 1H and 13C NMR data. semanticscholar.orgrsc.org

| Subunit | Description |

| Fatty Acid 1 | A 16-carbon carboxylic acid chain. |

| Fatty Acid 2 | A 20-carbon carboxylic acid chain. |

| Sugar Moiety | A galactose unit. |

| Backbone | A glycerol molecule. |

Unprecedented Ether Linkages

A defining and unprecedented feature of this compound is the presence of ether bonds connecting the fatty acid chains and the galactose residue to the glycerol backbone. semanticscholar.orgtandfonline.com This is a significant departure from typical monogalactosyldiacylglycerols, where these connections are established through ester linkages. semanticscholar.orgtandfonline.com These two novel ether bonds presented a major synthetic and analytical challenge, contributing to the difficulty in the complete structural assignment. semanticscholar.orgjst.go.jp The presence of these ether linkages was confirmed through meticulous analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR data, which revealed correlations between protons and carbons across the ether bonds. hebmu.edu.cn

Stereochemical Ambiguities in Early Studies

While early studies successfully identified the constituent parts and their connectivity, the precise three-dimensional arrangement of atoms, or stereochemistry, remained largely unresolved. rsc.orgsemanticscholar.org The molecule contains 17 stereochemical elements, including seven oxygenated stereocenters, the geometries of which were ambiguous in the initial reports. semanticscholar.orgrsc.org The scarcity of the natural product prevented a full elucidation, leaving many stereocenters unassigned. rsc.orgsemanticscholar.org This ambiguity necessitated more advanced techniques and ultimately, total synthesis, to definitively establish the absolute and relative stereochemistry of this compound. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

To overcome the challenges posed by this compound's complexity and the limitations of initial studies, researchers employed a suite of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D and 2D NMR)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in piecing together the structure of this compound. semanticscholar.orgrsc.org

1D NMR: 1H and 13C NMR experiments were fundamental in identifying the four main subunits of the molecule: the two distinct fatty acids, galactose, and glycerol. semanticscholar.orgrsc.org The chemical shifts and coupling constants in the 1H NMR spectrum also helped to assign the geometry of the five olefinic bonds within the fatty acid chains. semanticscholar.org

2D NMR: A variety of 2D NMR experiments were crucial for establishing the connectivity between these subunits.

COSY (Correlation Spectroscopy): Revealed proton-proton couplings within each of the four domains. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons directly to their attached carbons, aiding in the assignment of the carbon skeleton. rsc.orghebmu.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): Was particularly vital in identifying the unprecedented ether linkages by showing long-range correlations between protons and carbons separated by two or three bonds, including across the ether oxygen atoms. rsc.orghebmu.edu.cn

The comprehensive analysis of these NMR datasets provided the necessary evidence to construct the planar structure and offered crucial clues for the subsequent determination of the relative stereochemistry. rsc.org However, even with this detailed NMR data, some stereochemical ambiguities remained, which were ultimately resolved through total synthesis. rsc.org

Mass Spectrometry (MS) Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was a critical tool in determining the molecular formula of this compound. To facilitate its purification and analysis, the natural dicarboxylic acid was converted into its dimethyl ester. rsc.orgrsc.orgsemanticscholar.org Analysis of this derivative, this compound dimethyl ester, provided the precise mass necessary to deduce its elemental composition. The instrument detected a sodium adduct ion [M + Na]+ in the positive ion mode. hebmu.edu.cn This analysis established a molecular formula of C47H80O16 for the dimethyl ester, which corresponds to eight degrees of unsaturation. hebmu.edu.cn

Table 1: HR-ESI-MS Data for this compound Dimethyl Ester

| Ion | Calculated m/z | Observed m/z | Inferred Molecular Formula |

|---|

Optical Rotation Measurements

Optical activity is a key characteristic of chiral molecules, and its measurement provides essential information for stereochemical analysis. wikipedia.org this compound dimethyl ester was identified as an optically active compound, exhibiting a specific levorotatory rotation. hebmu.edu.cn The comparison of the optical rotation value of the synthetically produced material with the value reported for the natural isolate was a crucial step in confirming that the correct enantiomer had been synthesized. rsc.orgrsc.org While there was a difference in the magnitude of the reported values, the sign of rotation was consistent, indicating the synthesis had successfully produced the natural enantiomer. rsc.orgrsc.org

Table 2: Optical Rotation Values for this compound Dimethyl Ester

| Sample | Specific Rotation [α] | Concentration (c) | Solvent | Temperature |

|---|---|---|---|---|

| Natural Isolate | -42° | 0.24 | CH2Cl2 | 25°C |

Mosher Ester Method for Absolute Configuration Determination

The Mosher ester method is a powerful NMR-based technique used to deduce the absolute configuration of chiral secondary alcohols. researchgate.net This method involves converting the alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the 1H NMR chemical shifts of the protons near the newly formed ester linkage, the absolute stereochemistry of the carbinol center can be determined. researchgate.net In the structural elucidation of this compound, the Mosher ester method was specifically employed to confirm the absolute stereochemistry of the alcohol groups at positions C8′, C11′, and C9. rsc.org This analysis was vital for correctly assigning these key stereocenters within the complex fatty acid portions of the molecule. rsc.org

LC/MS Dereplication in Isolation Studies

LC/MS (Liquid Chromatography-Mass Spectrometry) based dereplication is a critical and efficient strategy in modern natural product discovery. researchgate.netmdpi.com This approach involves the rapid analysis of crude or partially purified biological extracts to identify known compounds at an early stage. researchgate.netmdpi.com By comparing the retention times and mass spectral data (including molecular weight and fragmentation patterns) from the LC/MS analysis against comprehensive databases, researchers can quickly flag previously characterized molecules. mdpi.comsemanticscholar.org This process prevents the time-consuming and resource-intensive re-isolation of known substances, allowing efforts to be focused on genuinely novel compounds. researchgate.netmdpi.com In the case of the nigricanosides, which were found to be highly potent but present in only trace quantities within the green alga Avrainvillea nigricans, an LC/MS-guided dereplication approach would have been instrumental in monitoring the isolation and prioritizing the fractionation of these unique and previously unknown glycolipids. hebmu.edu.cn

Role of Total Synthesis in Definitive Structure Elucidation

The total synthesis of a natural product serves as the ultimate proof of its proposed structure. For this compound, this approach was not merely confirmatory but absolutely essential for its definitive structural assignment. rsc.orgrsc.orgrsc.org Several factors made spectroscopic data alone insufficient for a complete elucidation.

Firstly, the natural product was isolated in extremely small quantities from the green alga Avrainvillea nigricans. semanticscholar.orghebmu.edu.cn The sub-milligram amounts of the purified dimethyl ester were inadequate for the exhaustive analysis required to assign all stereocenters unambiguously. rsc.orgsemanticscholar.org

Secondly, this compound possesses immense structural complexity, featuring 17 distinct stereochemical elements. rsc.orgrsc.org While initial NMR experiments could determine the connectivity of the four main domains (a 16-carbon fatty acid, a 20-carbon fatty acid, a galactose unit, and a glycerol subunit) and the geometry of the five olefins, the absolute and relative configurations of seven oxygenated stereocenters in the lipid chains remained ambiguous. semanticscholar.orgrsc.org This ambiguity meant that the lipidic portion alone could exist as up to 128 possible stereoisomers. researchgate.net

Given these challenges, total synthesis emerged as the only viable path to secure larger quantities of the material for biological study and to resolve the stereochemical uncertainties. rsc.orgrsc.orgsemanticscholar.org The enantioselective total synthesis of this compound allowed for the systematic construction of a specific stereoisomer. rsc.org The subsequent comparison of the 1D and 2D NMR data and optical rotation of the synthetic material with the data from the natural isolate provided the conclusive evidence needed to assign the final, correct structure and absolute configuration of this compound. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound dimethyl ester |

| (R)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA) |

Total Synthesis and Synthetic Methodologies of Nigricanoside a

Rationale for Total Synthesis: Addressing Scarcity and Stereochemical Confirmation

The initial isolation of Nigricanoside A from the green alga Avrainvillea nigricans yielded only sub-milligram quantities of its dimethyl ester derivative. rsc.orgtandfonline.comrsc.org Subsequent attempts to re-collect the alga and isolate more of the compound proved unsuccessful, rendering the natural product exceptionally scarce. rsc.orgrsc.org This scarcity severely hampered further biological evaluation and complete structural analysis. rsc.orgrsc.orgrsc.org

While initial NMR experiments identified the four main components of this compound—a 16-carbon fatty acid, a 20-carbon fatty acid, galactose, and glycerol (B35011)—the complete stereochemistry could not be established. rsc.orgsemanticscholar.org The molecule contains 17 stereochemical elements, and while the geometry of the five olefins and the identity of the sugar were assigned, seven other oxygenated stereocenters remained ambiguous. rsc.orgsemanticscholar.org Total synthesis, therefore, emerged as the only viable pathway to obtain sufficient material for in-depth biological studies and, crucially, to definitively assign the relative and absolute stereochemistry of the natural product. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net A flexible synthetic route capable of generating various diastereomers was deemed essential for this structural elucidation. rsc.org

Retrosynthetic Analysis and Strategic Approaches

The synthetic strategy toward this compound has been primarily convergent, dissecting the complex molecule into more manageable fragments. The general retrosynthetic plan involves breaking the molecule down into three key subunits: the C16 fatty acid chain, the C20 fatty acid chain, and the galactose-glycerol portion. rsc.orgrsc.org

A key strategic consideration was the formation of the two unusual ether linkages that connect the fragments. One prominent approach involved the use of a chirality-transferring Ireland-Claisen rearrangement to construct the ether bond between the lower fatty acid chain and the galactose moiety. nii.ac.jpjst.go.jp Another method developed for segment connection focused on forming the C9'-C10' double bond through a three-step process involving a nitroaldol reaction, followed by chlorination or thionocarbonylation, and finally a radical elimination. nii.ac.jpresearchgate.net This highlights a focus on developing novel methodologies to address the unique structural features of the target molecule.

Key Synthetic Challenges

The synthesis of this compound is marked by several significant hurdles that chemists have had to overcome. These challenges stem directly from its intricate and unprecedented molecular architecture.

The presence of 17 distinct stereocenters makes the stereoselective synthesis of this compound a formidable task. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net Controlling the precise three-dimensional arrangement of atoms at each of these centers requires a high degree of stereocontrol throughout the synthetic sequence. The initial ambiguity surrounding seven of these stereocenters necessitated a flexible synthetic design that could potentially access any of the 256 possible diastereomers. rsc.orgrsc.org

A defining feature of this compound is its pair of ether bonds connecting the galactose and fatty acid moieties, as well as linking the two fatty acid chains. rsc.orgtandfonline.comsemanticscholar.orgnii.ac.jp This is a departure from the more common ester linkages found in typical monogalactosyldiacylglycerols. rsc.orgtandfonline.com The construction of these ether linkages proved to be a major synthetic obstacle. rsc.orgrsc.orgsemanticscholar.org

Initial strategies, such as attempting to form the fatty acid-fatty acid ether bond by the addition of a C10 alcohol from the 16-carbon fragment to a C11'–C12' epoxide on the 20-carbon fragment, were unsuccessful. rsc.orgrsc.org This failure highlighted the need for non-conventional approaches. Successful methods, such as the Ireland-Claisen rearrangement, were subsequently developed to stereoselectively form these challenging bonds. nii.ac.jpjst.go.jp

The extensive oxygenation throughout the this compound structure imparts a high degree of polarity to the molecule. rsc.orgrsc.orgsemanticscholar.org This high polarity presents practical challenges during the synthesis, particularly concerning purification and handling of intermediates and the final product. Standard chromatographic techniques can be difficult, requiring specialized conditions to achieve separation and purification.

Construction of Ether Bonds (Galactose-Fatty Acid and Fatty Acid-Fatty Acid)

Development of Stereoselective Synthetic Routes

To address the profound stereochemical complexity, researchers have employed a variety of modern stereoselective methods. The synthesis of building blocks has relied on well-established techniques to set key stereocenters with high fidelity. These methods include:

Evans Asymmetric Alkylation: Used to install specific stereocenters in the fatty acid chains. tandfonline.comnih.govjst.go.jp

Sharpless Kinetic Resolution: Employed to resolve racemic mixtures and obtain enantiomerically pure intermediates. tandfonline.comnih.govjst.go.jp

Diastereoselective Reduction: Utilized to control the stereochemistry of newly formed hydroxyl groups. tandfonline.comnih.govjst.go.jp

Chirality-Transferring Ireland-Claisen Rearrangement: A key reaction for the stereoselective formation of the galactose-fatty acid ether linkage. nii.ac.jpjst.go.jp

Evans Type Aldol (B89426) Reaction: Another tool used to stereoselectively construct carbon-carbon bonds within the lipid chains. jst.go.jp

These stereocontrolled reactions were crucial for building the complex carbon skeleton with the correct spatial arrangement, ultimately leading to the successful total synthesis and structural elucidation of this compound. rsc.org

Data Tables

Table 1: Summary of Synthetic Challenges and Solutions

| Synthetic Challenge | Description | Strategic Approaches & Solutions |

|---|---|---|

| Stereochemical Complexity | The molecule contains 17 stereocenters, with 7 having unassigned stereochemistry initially. rsc.orgrsc.orgsemanticscholar.org | Use of chiral auxiliaries (Evans), asymmetric catalysis, and stereoselective reactions like Sharpless kinetic resolution and diastereoselective reductions. tandfonline.comnih.gov A flexible route was designed to access multiple diastereomers. rsc.org |

| Ether Bond Construction | Formation of two unprecedented ether bonds (galactose-fatty acid and fatty acid-fatty acid) instead of more common ester bonds. rsc.orgtandfonline.comsemanticscholar.org | Development of novel methods including chirality-transferring Ireland-Claisen rearrangement and Evans type aldol reactions. nii.ac.jpjst.go.jp Early attempts via epoxide opening failed. rsc.org |

| High Polarity | Extensive oxygenation leads to a highly polar molecule, complicating purification and handling. rsc.orgrsc.orgsemanticscholar.org | Development of specialized purification protocols to handle polar intermediates and the final compound. |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound dimethyl ester |

| Galactose |

| Glycerol |

| Bromoacetate |

| (Z)-1-iodohex-2-ene |

| Methanesulfonyl chloride |

| Triethylamine |

| p-nitrobenzyloxycarbonyl chloride (pNZ-Cl) |

| Fmoc-homoserine-tBu |

Fatty Acid Fragment Synthesis (e.g., 16-C and 20-C fatty acids)

The synthesis of the complete fatty acid portion of this compound has been a central focus of research. Initial strategies explored the convergence of fully formed 16-C and 20-C fatty acid subunits. rsc.org However, attempts to fuse these large fragments, for instance, by adding a C10 alcohol of the 16-C chain to an epoxide on the 20-C chain, were unsuccessful. rsc.org This led researchers to adopt a stepwise approach to build the full fatty acid skeleton. rsc.orgrsc.org

The synthesis of the 20-C fatty acid fragment has been achieved through multi-step sequences involving key reactions such as the addition of a terminal alkyne to an epoxide, Lindlar hydrogenation, and Dess-Martin oxidation. rsc.org A similar chemical strategy was employed to prepare the 16-C fragment. rsc.org In one approach, the synthesis of a protected 16-C fatty acid building block was accomplished using Evans asymmetric alkylation and Sharpless kinetic resolution as key steps. tandfonline.comnih.gov

Table 1: Key Strategies in Fatty Acid Fragment Synthesis

| Fragment | Key Reactions | Research Focus | Citations |

|---|---|---|---|

| 20-C Fatty Acid | Terminal alkyne addition to epoxide, Lindlar's hydrogenation, SEM protection, DDQ deprotection, Dess-Martin oxidation. | Stepwise construction of the carbon skeleton. | rsc.org |

| 16-C Fatty Acid | Evans asymmetric alkylation, Sharpless kinetic resolution, Horner-Wadsworth-Emmons (HWE) olefination, Chelation-controlled reduction. | Stereoselective synthesis of a protected trihydroxy fatty acid building block. | tandfonline.comnih.gov |

| Full Fatty Acid | Stepwise construction via alkylation and allylation using an Evans chiral auxiliary, Noyori hydrogenation, vinyl zinc addition. | Assembly of the complete fatty acid portion after failed fragment coupling. | rsc.orgrsc.org |

Control of Stereocenters (e.g., C6, C9, C10)

Precise control over the multiple stereocenters within the fatty acid chains is critical for the total synthesis. Researchers have employed a variety of stereoselective reactions to establish the correct configurations.

C10 Stereocenter: The stereochemistry at C10 was successfully set using an allylation reaction. rsc.org An Evans chiral auxiliary was appended to the growing chain, which then underwent diastereoselective allylation with (Z)-1-iodohex-2-ene, achieving a diastereomeric ratio of greater than 20:1. rsc.orgrsc.orgresearchgate.net

C6 Stereocenter: The configuration at the C6 position was controlled through a Noyori hydrogenation reaction, which allowed for the synthesis of both required enantiomers of a key alkyne intermediate. rsc.orgrsc.org

C9 Stereocenter: The C9 stereocenter was formed during the coupling of the final carbon segments. rsc.orgrsc.org The addition of vinyl zinc reagents (derived from the C6-controlled alkyne intermediates) to an aldehyde fragment completed the carbon skeleton. rsc.org This reaction initially produced a mixture of C9 epimers, providing access to multiple diastereomers for structural comparison with the natural product. rsc.org In a separate synthetic effort towards a 16-C fragment, the stereochemistry at C9 and C10 was addressed via a chelation-controlled reduction of a ketone, which yielded a 7.5:1 ratio of anti to syn diols. tandfonline.com

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is fundamental to the construction of this compound's fatty acid component. The Evans asymmetric alkylation is a key method used in this context. tandfonline.comnih.gov For example, a chiral oxazolidinone was alkylated to introduce a segment of the carbon chain with high stereocontrol. tandfonline.com

Another significant application of diastereoselective synthesis was the allylation to set the C10 stereocenter, where the use of an Evans auxiliary guided the reaction to produce the desired diastereomer in high excess (>20:1 d.r.). rsc.orgrsc.org Furthermore, diastereoselective reduction strategies have been vital. A chelation-controlled reduction using methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) was employed on a ketone precursor to selectively form the anti-diol at the C9 and C10 positions of a 16-C fatty acid model. tandfonline.com

Galactosyl Glycerol Moiety Construction

The construction of the galactosyl glycerol moiety and its linkage to the fatty acid chains is a defining challenge of the synthesis. General strategies for synthesizing glycoglycerolipids often involve the glycosylation of a protected glycerol derivative with a suitable glycosyl donor, such as a glycosyl halide or a trichloroacetimidate. mdpi.com These reactions are catalyzed by promoters like TMSOTf to ensure stereoselectivity, typically favoring the β-anomer. mdpi.com

In the context of this compound, synthetic studies have focused on creating model compounds that represent the "bottom half" of the molecule, comprising the C20 lipid chain linked to the galactosyl glycerol unit. jst.go.jp In a successful total synthesis, the linkage was achieved via the alkylation of a secondary alcohol on the C20 fatty acid chain (at the C8' position) with a primary triflate derived from an α-galactose derivative. rsc.org This reaction was notably sensitive to the anomeric configuration of the sugar; attempts using a β-galactose derivative resulted primarily in elimination rather than the desired ether formation. rsc.org

Ether Linkage Formation Methodologies

The two unprecedented ether bonds in this compound—one connecting the galactose to the C20 fatty acid and another linking the C20 and C16 fatty acids—require specialized synthetic methodologies. rsc.orgjst.go.jp

Table 2: Methodologies for Ether Linkage Formation

| Linkage | Method | Description | Citations |

|---|---|---|---|

| Galactose to C20 Fatty Acid | Chirality-transferring Ireland-Claisen Rearrangement | A rsc.orgrsc.org-sigmatropic rearrangement of a specially prepared allyl alkoxyacetate was used to stereoselectively form the C-O bond. | jst.go.jp |

| C16 to C20 Fatty Acids | Evans Type Aldol Reaction | An aldol reaction under lithium enolate conditions was developed to stereoselectively form the ether bond between the two lipid chains. | jst.go.jp |

| Galactose to C20 Fatty Acid | SN2 Alkylation | Alkylation of a secondary alcohol on the fatty acid with a primary triflate on the galactose moiety. | rsc.org |

Chirality-Transferring Ireland-Claisen Rearrangement

One innovative approach to form the ether linkage between the galactose and the C20 lipid chain employed a chirality-transferring Ireland-Claisen rearrangement. jst.go.jp The Ireland-Claisen rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement that converts an allyl ester into a γ,δ-unsaturated carboxylic acid, often with excellent transfer of stereochemical information. acs.orgchem-station.com In the synthetic studies toward this compound, this reaction was applied to an allyl alkoxyacetate substrate, which was composed of an optically active alcohol and a galactose derivative. jst.go.jp This method allowed for the stereoselective construction of the complex ether linkage. jst.go.jp

Evans Type Aldol Reactions

To address the formation of the ether linkage between the C16 and C20 lipid chains, an Evans type aldol reaction was developed. jst.go.jp This methodology, performed under lithium enolate conditions, enabled the stereoselective synthesis of this second crucial ether bond. jst.go.jp The use of Evans chiral auxiliaries is a well-established strategy for controlling stereochemistry in aldol and alkylation reactions, and its application was extended here to the formation of a challenging C-O bond. tandfonline.comnih.gov

Olefin Formation Strategies (e.g., Julia Olefination, Lindlar Hydrogenation, Nitroaldol Reaction, Radical Elimination)

The synthesis of the fatty acid portions of this compound required precise control over the geometry of multiple double bonds. Various olefination strategies have been explored to achieve this.

The Julia Olefination , also known as the Julia-Lythgoe olefination, is a multi-step method for preparing alkenes, typically with high (E)-selectivity, from phenyl sulfones and aldehydes or ketones. organic-chemistry.orgwikipedia.orgmdpi.com The reaction proceeds through the formation of a β-acyloxysulfone intermediate, which is then reductively eliminated using reagents like sodium amalgam or samarium(II) iodide. wikipedia.org A key advantage of this reaction is its wide functional group tolerance and the mild conditions under which it proceeds. wikipedia.org The Julia-Kocienski olefination is a modification that often provides very good E-selectivity in a one-pot procedure. wikipedia.orgalfa-chemistry.com

In the context of this compound synthesis, a prototype method for connecting the left- and right-half segments of the molecule at the C9′–C10′ double bond was developed. researchgate.net This method involved a three-step sequence: a nitroaldol reaction , followed by chlorination or thionocarbonylation, and finally a radical elimination . researchgate.net

Utilization of Catalytic Methods (e.g., Copper-catalyzed borylation)

Modern catalytic methods have been proposed and utilized to streamline the synthesis of complex molecules like this compound. Copper-catalyzed reactions are particularly attractive due to the low cost and toxicity of copper, as well as the mild reaction conditions and good functional group tolerance. europa.eumdpi.com

A copper-catalyzed borylation reaction has been proposed as a key strategy for the total synthesis of this compound. europa.eu This method allows for the formation of a carbon-boron bond, which can then be further functionalized. europa.eu Boronic esters are versatile intermediates in organic synthesis. europa.eu Copper-catalyzed borylation can proceed through various mechanisms, including the use of cyclic(alkyl)(amino)carbene (CAAC) ligands to control regioselectivity in the carboboration of terminal alkynes. osti.gov These reactions can provide access to tri-substituted alkenylboron compounds that are otherwise difficult to synthesize. osti.gov The development of new copper-catalyzed borylation reactions is a significant step forward in the synthesis of boronic esters. europa.eu

Comparative Analysis of Synthetic and Natural this compound

Spectroscopic Matching and Discrepancies

The initial synthesis of a proposed structure of this compound dimethyl ester resulted in a product whose ¹H NMR spectrum did not match the data reported for the natural product. nih.gov Specifically, significant differences were observed in the region corresponding to the C7-C8 trans olefin. nih.gov This spectroscopic discrepancy led researchers to revise the proposed relative configuration of the natural product to a C6/C9 syn relationship instead of the initially assumed anti configuration. nih.gov

Subsequent enantioselective total synthesis efforts successfully produced a compound whose 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data exactly matched that reported for the natural this compound dimethyl ester. rsc.orgrsc.org An overlay of the olefin region of the synthetic and natural material demonstrated that not only the chemical shifts and coupling constants were identical, but the complex patterns of the peaks also matched perfectly. rsc.org The optical rotation values also indicated that the natural enantiomer had been synthesized. rsc.orgrsc.org In contrast, the C2''' epimer of the synthetic compound was clearly distinct from the natural product, with the five resolvable C-H resonances of the glycerol subunit shifted by 0.03–0.16 ppm relative to the reported data. rsc.org

Discrepancy in Observed Biological Activity between Synthetic and Natural Samples

A significant enigma in the study of this compound is the stark difference in biological activity between the natural isolate and the chemically synthesized compound. rsc.orgrsc.org The dimethyl ester of natural this compound was reported to be a potent inhibitor of human breast (MCF7) and colon (HCT-116) cancer cell lines, with IC₅₀ values of 3 nM. rsc.orgrsc.org It was also observed to cause mitotic arrest in MCF7 cells. rsc.org

However, the synthetic this compound dimethyl ester, despite having spectroscopic data identical to the natural product, showed no toxicity towards HCT-116 and MCF-7 cells at concentrations up to 10 µM. rsc.orgnih.gov The original isolation group also confirmed that the synthetic material exhibited no toxicity and did not induce mitotic arrest. rsc.orgrsc.org This lack of activity was also observed for all prepared diastereomers. rsc.org

This discrepancy has led to the hypothesis that the potent bioactivity originally attributed to this compound may have been due to a co-eluting minor metabolite present in the ~90% pure natural sample. researchgate.net With no original sample available for a direct side-by-side biological comparison, it now appears that pure this compound itself is not cytotoxic. rsc.orgrsc.org

Biological Activities and Mechanistic Studies of Nigricanoside a Preclinical Research Focus

Antimitotic Activity and Cell Cycle Modulation

Nigricanoside A has demonstrated significant antimitotic properties, interfering with cell division processes at a fundamental level. nih.govaseanresearch.org This activity is primarily characterized by its ability to inhibit the growth of cancer cells and disrupt the mitotic spindle, a critical apparatus for cell division.

Inhibition of Cancer Cell Proliferation (e.g., MCF7, HCT-116 in vitro studies)

Initial studies on the dimethyl ester derivative of this compound revealed potent inhibitory effects on the proliferation of human cancer cell lines. Specifically, it has been shown to be highly effective against human breast cancer (MCF-7) and human colon cancer (HCT-116) cells. ubc.carsc.orgnih.gov

Impressively, this compound dimethyl ester exhibited an IC50 value of approximately 3 nM in both MCF-7 and HCT-116 cell lines. ubc.caacs.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This low nanomolar efficacy highlights its potent cytotoxic activity against these cancer cells. rsc.orgnih.gov However, it is important to note that subsequent studies involving the total synthesis of this compound dimethyl ester did not replicate this cytotoxicity, suggesting the initial activity might have been due to a co-eluting, unidentified compound. rsc.orgnih.gov

Table 1: In Vitro Proliferation Inhibition by this compound Dimethyl Ester

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| MCF-7 | Breast Cancer | ~ 3 nM ubc.caacs.org |

| HCT-116 | Colon Cancer | ~ 3 nM ubc.caacs.org |

Induction of Mitotic Arrest and Spindle Disorganization in Cell Lines

Further investigation into the mechanism of action revealed that this compound dimethyl ester induces mitotic arrest in cancer cells. ubc.carsc.orgnih.gov When treated with this compound, MCF-7 breast cancer cells were halted in the M-phase (mitosis) of the cell cycle. ubc.caacs.org

A key observation in these arrested cells was the severe disorganization of the microtubule spindles. ubc.carsc.orgacs.org Instead of the normal bipolar spindle structure essential for proper chromosome segregation, the cells displayed highly disorganized microtubule arrangements. ubc.caacs.org This disruption of the mitotic spindle is a hallmark of antimitotic agents that interfere with microtubule function. oatext.comnih.gov

Microtubule Dynamics Modulation

The disorganization of the mitotic spindle pointed towards a direct interaction between this compound and the components of the spindle, namely tubulin and microtubules.

In vitro Tubulin Polymerization Promotion

To investigate the direct effect on microtubules, in vitro tubulin polymerization assays were conducted. These experiments showed that this compound dimethyl ester, at a concentration of 20 µM, stimulates the polymerization of pure tubulin. ubc.ca This finding suggests that the compound acts as a microtubule-stabilizing agent, promoting the assembly of tubulin dimers into microtubules. ubc.caamegroups.cn This mechanism is similar to that of other well-known antimitotic drugs. However, a later study noted that this promotion of tubulin polymerization occurred at concentrations over 1000-fold higher than its IC50 values for cell proliferation inhibition, raising questions about whether tubulin is the direct target. rsc.orgrsc.org

Investigation of Direct Molecular Targets (e.g., Tubulin/Microtubules)

The primary molecular target of this compound is believed to be tubulin and/or microtubules. ubc.carsc.org The evidence for this includes the observed mitotic arrest with disorganized spindles and the promotion of in vitro tubulin polymerization. ubc.carsc.org By promoting polymerization, this compound disrupts the delicate balance of microtubule dynamics required for the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. ubc.canih.gov However, the discrepancy between the high concentration needed for in vitro tubulin effects and the potent low-nanomolar cytotoxicity has led to the hypothesis that the originally observed potent activity might be due to an unidentified, co-eluting natural product. rsc.orgnih.gov

Comparative Biological Activity of Nigricanoside Congeners (e.g., Nigricanoside B)

During the isolation of this compound, a closely related congener, Nigricanoside B, was also identified. ubc.canih.gov Initial comparative studies of their dimethyl ester derivatives revealed a significant difference in their biological activity. Nigricanoside B dimethyl ester was found to be more than 100-fold less active than this compound dimethyl ester. nih.gov This substantial drop in activity for a minor structural change was considered surprising and further fueled the speculation that the high potency of the original this compound sample might have been due to a highly active, minor contaminant. nih.gov

Structure Activity Relationship Sar Studies of Nigricanoside a and Analogues

Role of Olefinic Bonds in Bioactivity

The structure of Nigricanoside A contains several olefinic bonds within its two fatty acid chains. The analysis of the ¹H NMR spectrum, particularly the olefinic region, proved crucial in the structural elucidation of the molecule. rsc.orgrsc.org Comparisons between the spectra of initial synthetic isomers and the natural product revealed key differences, especially around the C7-C8 trans olefin, which helped guide the correction of the proposed stereochemistry. rsc.orgrsc.org

While the olefinic bonds of this compound itself are not associated with cytotoxicity, they may play a role in the activity of the true active compound. Intriguingly, minor resonances observed in the ¹H NMR spectrum of the potent natural isolate were most apparent in the C7–C8 olefin region. rsc.orgnih.gov This suggests that the highly active, unidentified contaminant is structurally related to this compound, possibly differing in a way that involves this specific olefinic bond or its surrounding functional groups. nih.govrsc.org This observation points to the potential importance of this structural motif in a related, but distinct, molecule responsible for the powerful cytotoxicity.

Influence of Ether Linkages and Glycolipid Nature

This compound is a glycolipid, a class of compounds characterized by a carbohydrate moiety linked to a lipid component. mdpi.com Such molecules are common in nature, particularly as glycoglycerolipids in algae, where they are major components of cell membranes. nih.gov However, the structure of this compound is highly unusual.

Unlike typical diacylglycerols where fatty acids are connected via ester bonds, this compound features unprecedented ether bonds linking the two fatty acid chains and the galactose unit. tandfonline.comnih.gov These ether linkages make the molecule chemically more stable than its ester-containing counterparts. This unique structural feature, along with its high degree of oxygenation, contributes to the molecule's high polarity. rsc.org

Implications of Discrepancy between Natural and Synthetic Product Activity for SAR

The most critical finding in the study of this compound is the stark discrepancy in biological activity between the natural isolate and the chemically pure synthetic product. The natural material, which was approximately 90% pure, was reported to have a potent IC₅₀ value of around 3 nM against human cancer cell lines. rsc.org In contrast, the synthetic this compound, which is structurally identical to the natural product, is completely inactive. nih.govresearchgate.net

The initial SAR assumptions based on the presumed activity of this compound are invalid. The focus must now shift to identifying the true active compound. The fact that a close structural congener also isolated, Nigricanoside B dimethyl ester, was over 100-fold less active than the this compound-containing fraction further supports the hypothesis of a highly potent, minor impurity rather than a simple SAR trend within the Nigricanoside family. rsc.orgrsc.org

This case serves as a crucial cautionary tale in natural product chemistry, highlighting that even a high degree of purification may not be sufficient to attribute biological activity to the major component of an extract. The SAR of this class of molecules remains an open question, pending the isolation and identification of the true, ultra-potent antimitotic compound from Avrainvillea nigricans. rsc.org

Advanced Research and Future Directions for Nigricanoside a

Addressing the Bioactivity Discrepancy: Impurity Hypothesis versus Structural Nuances

A significant enigma in the study of Nigricanoside A has been the discrepancy between the biological activity of the natural product derivative and early synthetic versions. The dimethyl ester derived from the natural isolate of this compound was reported to be exceptionally potent, inhibiting the proliferation of human breast (MCF-7) and colon (HCT-116) cancer cell lines with an IC50 of approximately 3 nM. nih.govrsc.org However, a pivotal moment in the research occurred when a total synthesis of the proposed structure was completed. nih.govrsc.org

Surprisingly, this synthetic material, which was expected to replicate the potent cytotoxicity of the natural compound, was found to be biologically inactive against the same cancer cell lines. nih.govrsc.orgrsc.org This stark difference in bioactivity ruled out the initial hypothesis that a minor, highly active impurity in the natural sample was responsible for the observed effects; the rigor of the original isolation and biological studies made an artifactual result unlikely. rsc.org

Instead, the discrepancy pointed towards a more fundamental issue: structural nuances. Detailed analysis revealed that the 1H NMR spectrum of the inactive synthetic material did not perfectly match that of the natural product, suggesting an error in the initial stereochemical assignment. nih.govrsc.org The complexity of this compound, which contains 17 stereochemical elements, made the precise determination of its three-dimensional structure exceptionally challenging based on spectroscopic data from the minuscule amounts of isolated natural product alone. rsc.orgrsc.org Through further enantioselective total synthesis efforts, the absolute and relative stereochemistry of this compound was ultimately revised and confirmed. rsc.orgresearchgate.net This painstaking synthetic work was crucial, demonstrating that the molecule's specific stereoconfiguration is the absolute determinant of its potent biological activity.

| Sample | Source | Proposed Structure | Bioactivity (IC50 vs. MCF-7/HCT-116) | Resolution |

|---|---|---|---|---|

| Natural Derivative | Isolated from A. nigricans | Initial Assignment | ~3 nM | Highly potent antimitotic agent. nih.gov |

| Synthetic Version 1 | Total Synthesis | Based on Initial Assignment | Inactive | Led to hypothesis of incorrect structure. nih.govrsc.org |

| Synthetic Version 2 | Enantioselective Total Synthesis | Corrected Stereochemistry | Active (Matches Natural) | Confirmed the correct structure and demonstrated stereochemistry is critical for activity. rsc.orgresearchgate.net |

Exploration of Biosynthetic Pathways and Enzymes

The biosynthetic pathway of this compound in Avrainvillea nigricans remains largely uncharted territory. Like many marine natural products, it possesses a complex structure, featuring two unprecedented ether linkages connecting its fatty acid and glycoglycerolipid components, which suggests a highly specialized enzymatic machinery. nih.govjst.go.jp The basic building blocks—a C16 fatty acid, a C20 fatty acid, galactose, and glycerol (B35011)—are common in algae. nih.gov However, the specific enzymes responsible for the ether bond formations, as well as the assembly and stereochemical control of the entire molecule, are unknown.

Future research in this area will likely involve a combination of genomics, transcriptomics, and proteomics of A. nigricans. By identifying gene clusters associated with polyketide or fatty acid synthesis and glycosyltransferases, researchers may be able to pinpoint the enzymatic players involved. Understanding this pathway is not merely of academic interest; it could pave the way for heterologous expression and biosynthetic production of this compound or its precursors in more manageable host organisms like bacteria or yeast, potentially resolving the supply issue.

Design and Synthesis of Novel Analogues for Enhanced Activity or Specificity

With the correct absolute stereochemistry of this compound now established through total synthesis, the door is open for the rational design and synthesis of novel analogues. rsc.orgresearchgate.net The ability to synthetically modify the structure is a powerful tool for probing structure-activity relationships (SAR) and optimizing the molecule's properties. For other marine glycolipids, the synthesis of analogues has been instrumental in understanding their biological activities and improving their therapeutic potential. nih.gov

Future synthetic efforts could focus on several key areas:

Simplification of the Structure: Creating simplified analogues that retain the core pharmacophore could lead to compounds that are easier and more cost-effective to synthesize.

Glycosidic Moiety Variation: Replacing the galactose unit with other sugars could influence target recognition and specificity.

Isosteric Replacement of Ether Linkages: Synthesizing analogues with more stable or synthetically accessible linkages, such as esters or amides, could provide valuable insights into the role of the unique ether bonds.

These synthetic explorations will be critical for developing second-generation compounds with enhanced activity, improved selectivity for cancer cells, or more favorable pharmacokinetic profiles. researchgate.net

Further Elucidation of Molecular Mechanisms of Action

The primary mechanism of action reported for this compound dimethyl ester is its function as an antimitotic agent. mdpi.com It has been shown to arrest cancer cells in mitosis, an effect characterized by highly disorganized microtubule spindles. nih.govrsc.org Furthermore, in vitro assays demonstrated that the compound modestly promotes the polymerization of pure tubulin. mdpi.commdpi.com

However, a key observation is that the concentration required to stimulate tubulin polymerization in vitro is over a thousand times higher than the IC50 value for cytotoxicity. nih.govrsc.org This significant gap suggests that the mechanism may be more complex than simple, direct tubulin polymerization. It is possible that this compound binds to a specific, yet-unidentified site on tubulin or a microtubule-associated protein (MAP) to exert its potent effect at low nanomolar concentrations. researchgate.net Alternatively, it may have other, as-yet-undiscovered cellular targets that contribute to its powerful antiproliferative activity. Further elucidation is required to pinpoint the direct molecular target and unravel the downstream signaling events that lead to mitotic arrest and cell death.

In silico Studies and Computational Approaches (e.g., molecular docking for novel targets)

Computational chemistry offers a powerful, resource-efficient way to explore the molecular interactions of this compound. Now that the correct three-dimensional structure is known, in silico techniques like molecular docking and molecular dynamics (MD) simulations can be employed to generate and test hypotheses about its mechanism of action. consensus.app

Molecular docking can be used to model the interaction of this compound with its putative target, tubulin. By computationally placing the ligand into the various known binding sites on both α- and β-tubulin, researchers can predict the most likely binding pose and calculate a theoretical binding affinity. nih.govmdpi.com This can help identify specific amino acid residues that are critical for the interaction, which can then be validated experimentally. rsc.org For example, docking studies on other natural products have successfully identified key interactions within the pironetin (B1678462) binding site on α-tubulin. nih.gov

Furthermore, MD simulations can model the dynamic behavior of the this compound-tubulin complex over time, providing insights into the stability of the interaction. mdpi.com These computational approaches are invaluable for guiding the design of novel analogues with improved binding affinity and for virtually screening large compound libraries to identify other potential targets of this compound. rsc.org

| Research Area | Approach | Objective |

|---|---|---|

| Biosynthesis | Genomic/transcriptomic analysis of A. nigricans | Identify genes and enzymes responsible for producing this compound; enable biosynthetic production. |

| Analogue Synthesis | Rational design and organic synthesis | Explore structure-activity relationships (SAR); develop analogues with enhanced potency, selectivity, or synthetic accessibility. nih.gov |

| Mechanism of Action | Advanced cell biology, proteomics, biochemical assays | Identify the specific binding site on tubulin or other protein targets; resolve the discrepancy between cytotoxic and tubulin polymerization concentrations. nih.gov |

| Computational Studies | Molecular docking, molecular dynamics (MD) simulations | Model the ligand-target interaction at the atomic level; predict binding affinities; guide the design of new analogues. nih.govmdpi.com |

| Production Methods | Optimization of total synthesis; exploration of biosynthetic or semi-synthetic routes | Develop a scalable and cost-effective method to produce sufficient material for preclinical and clinical studies. researchgate.net |

Development of Robust Production Methods for Research Material Supply

A major impediment to the scientific and clinical development of this compound has been its extremely low natural abundance. The initial isolation yielded only sub-milligram quantities of its dimethyl ester from kilograms of the wet alga, and subsequent attempts to re-collect the producing organism were unsuccessful. nih.gov This "supply problem" makes reliance on the natural source untenable for the quantities needed for in-depth biological studies, let alone any potential therapeutic development.

Conclusion

Summary of Key Research Findings on Nigricanoside A

Research on this compound has been a compelling journey of discovery, structural puzzle-solving, and biological re-evaluation. Initially isolated from the green alga Avrainvillea nigricans, it was identified as a structurally novel glycolipid with unique ether linkages. rsc.org The dimethyl ester of the natural isolate was reported to have extraordinary antimitotic and cytotoxic potency. rsc.org However, the scarcity of the compound made its full structural elucidation impossible until a total synthesis was completed by the Ready and MacMillan groups. rsc.org This synthetic achievement unambiguously determined the complex stereochemistry of the molecule but also led to the pivotal discovery that pure, synthetic this compound is biologically inactive. rsc.orgresearchgate.net

Unresolved Questions and Ongoing Research Imperatives

The central unresolved question is the identity and structure of the highly potent antimitotic compound that was present as an impurity in the original isolate of this compound. rsc.org The original samples are no longer available, and subsequent expeditions failed to relocate the specific algal source, making the isolation of this unknown active agent a significant challenge. rsc.org A primary research imperative would be to re-isolate this compound from Avrainvillea nigricans to characterize it and explore its potential as an anticancer therapeutic. Furthermore, the actual biological function of this compound in its native alga remains unknown.

Broader Implications for Marine Glycolipid Research and Chemical Synthesis

The this compound story serves as a critical case study in natural product chemistry. It highlights that while spectroscopic and spectrometric data are powerful tools for initial structure elucidation, they may not be sufficient to ensure sample purity. It reinforces the indispensable role of total synthesis not only as a method to confirm complex structures but also as the ultimate tool to verify the biological activity of a natural product. This has broad implications, cautioning the field to be rigorous in assigning biological function to isolated compounds and demonstrating that even minor, uncharacterized components can be responsible for the most exciting biological signals. The unique ether-linked structure of this compound also continues to inspire the development of new synthetic methodologies for the construction of complex glycolipids.

Q & A

Q. What strategies align this compound research with emerging trends like precision oncology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.